molecular formula C25H26O5 B3026651 3',5'-Diprenylgenistein CAS No. 104055-80-3

3',5'-Diprenylgenistein

Cat. No.: B3026651
CAS No.: 104055-80-3
M. Wt: 406.5 g/mol
InChI Key: BGFLPCCZHOCCKB-UHFFFAOYSA-N
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Description

3’,5’-Diprenylgenistein is a prenylated isoflavone, a type of flavonoid derivative characterized by the presence of one or more prenyl groups attached to the parent nucleus of the flavonoid. This compound is known for its significant biological activities, including anti-diabetic, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

3’,5’-Diprenylgenistein has been found to interact with various biomolecules. It has been reported to inhibit protein tyrosine phosphatase 1B (PTP1B) activities, which can reduce muscle cell viability . Additionally, it exhibits significant glucose-uptake activity in basal and insulin-stimulated L6 myotubes .

Cellular Effects

In terms of cellular effects, 3’,5’-Diprenylgenistein has been shown to influence muscle cells. It can reduce muscle cell viability and enhance glucose uptake in these cells . This suggests that 3’,5’-Diprenylgenistein may play a role in cellular metabolism and energy regulation.

Molecular Mechanism

The molecular mechanism of 3’,5’-Diprenylgenistein involves its interaction with PTP1B. By inhibiting PTP1B activities, 3’,5’-Diprenylgenistein can influence cellular processes such as glucose uptake

Metabolic Pathways

It is known to influence glucose uptake in muscle cells , suggesting it may play a role in glucose metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Diprenylgenistein typically involves the prenylation of genistein. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the attachment of prenyl groups to the genistein molecule .

Industrial Production Methods: Industrial production of 3’,5’-Diprenylgenistein may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Diprenylgenistein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

3’,5’-Diprenylgenistein is unique among prenylated isoflavones due to its specific prenylation pattern, which enhances its biological activity and bioavailability. Similar compounds include:

Properties

IUPAC Name

5,7-dihydroxy-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c1-14(2)5-7-16-9-18(10-17(24(16)28)8-6-15(3)4)20-13-30-22-12-19(26)11-21(27)23(22)25(20)29/h5-6,9-13,26-28H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFLPCCZHOCCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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